

Cross-referencing NMR data of (S)-4-Octanol with literature values

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A Comprehensive Guide to Cross-Referencing NMR Data of **(S)-4-Octanol** with Literature Values

For researchers, scientists, and professionals in drug development, accurate structural elucidation of chiral molecules is paramount. This guide provides a detailed comparison of expected Nuclear Magnetic Resonance (NMR) data for **(S)-4-Octanol** with established literature values. It includes comprehensive data tables, detailed experimental protocols for acquiring NMR spectra, and a visual workflow to guide the cross-referencing process.

It is important to note that while the specific stereoisomer is **(S)-4-Octanol**, its ¹H and ¹³C NMR spectra will be identical to that of its enantiomer, (R)-4-Octanol, as well as the racemic mixture, when dissolved in a standard achiral NMR solvent such as deuterated chloroform (CDCl₃).

¹H and ¹³C NMR Data for 4-Octanol

The following tables summarize the expected chemical shifts for 4-Octanol based on available literature data. These values serve as a benchmark for researchers to compare their experimental results.

Table 1: ¹H NMR Spectral Data of 4-Octanol



Protons	Chemical Shift (ppm)
CH(OH)	~3.6
ОН	Variable (typically 1.5-2.5)
CH₂ (adjacent to CHOH)	~1.4-1.5
Other CH ₂	~1.2-1.4
СН₃	~0.9

Table 2: 13C NMR Spectral Data of 4-Octanol[1]

Carbon Atom	Chemical Shift (ppm)
C4 (CHOH)	~71.6
C3, C5	~36.5
C2, C6	~27.9
C1, C7	~22.9
C8	~14.1

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and instrument used.

Experimental Protocol for NMR Data Acquisition

This section outlines a detailed methodology for the preparation and analysis of a liquid alcohol sample, such as **(S)-4-Octanol**, for NMR spectroscopy.

- 1. Sample Preparation[2][3][4]
- Materials:
 - **(S)-4-Octanol** (liquid sample)
 - Deuterated solvent (e.g., Chloroform-d, CDCl₃)



- High-quality 5 mm NMR tube
- Pasteur pipette with a cotton or glass wool plug
- Vial for dissolving the sample
- Lint-free wipes

Procedure:

- Ensure the NMR tube is clean and dry. Even new tubes should be cleaned with a suitable solvent (e.g., acetone) and dried thoroughly to remove any contaminants.[3]
- For a standard ¹H NMR spectrum, prepare a solution by dissolving approximately 1-5 mg of (S)-4-Octanol in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample of 10-50 mg may be required.[3][4]
- The sample can be dissolved directly in the NMR tube or in a separate clean vial.
- Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube. This step is crucial to remove any particulate matter that could affect the spectral resolution.[2][3]
- The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.
- Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.
- 2. NMR Spectrometer Setup and Data Acquisition
- Instrument: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
- Procedure:
 - Insert the prepared NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.



- Place the sample into the magnet.
- Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
- Shimming: Perform manual or automatic shimming to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp spectral lines.
- Tuning and Matching: Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
- Acquisition:
 - For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved with 8 to 16 scans.
 - For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary to obtain a good quality spectrum. Broadband proton decoupling is typically used to simplify the spectrum and improve sensitivity.
- Data Processing and Analysis
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to obtain a pure absorption signal.
- Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
- Compare the obtained chemical shifts, splitting patterns (for ¹H NMR), and number of signals with the literature values provided in the tables above.

Workflow for Cross-Referencing NMR Data



The following diagram illustrates the logical workflow for acquiring and cross-referencing the NMR data of **(S)-4-Octanol**.

Caption: Experimental workflow for NMR data acquisition and comparison.

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